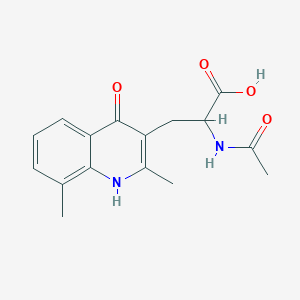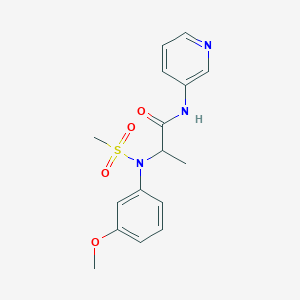![molecular formula C19H22ClN3O2 B4485533 3-(3-CHLOROPHENYL)-1-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}UREA](/img/structure/B4485533.png)
3-(3-CHLOROPHENYL)-1-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}UREA
Overview
Description
3-(3-CHLOROPHENYL)-1-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}UREA is a synthetic organic compound that belongs to the class of ureas This compound is characterized by the presence of a chlorophenyl group and a methoxypiperidinyl group attached to a phenylurea backbone
Preparation Methods
The synthesis of 3-(3-CHLOROPHENYL)-1-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}UREA typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl compound to introduce the chlorine atom at the desired position.
Coupling with Methoxypiperidine: The chlorophenyl intermediate is then reacted with 1-methylpiperidin-4-ol under suitable conditions to form the methoxypiperidinyl derivative.
Urea Formation: The final step involves the reaction of the methoxypiperidinyl derivative with an isocyanate to form the urea linkage, resulting in the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(3-CHLOROPHENYL)-1-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
3-(3-CHLOROPHENYL)-1-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}UREA has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-CHLOROPHENYL)-1-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(3-CHLOROPHENYL)-1-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}UREA can be compared with other similar compounds, such as:
N-[(1R)-1-(2-chlorophenyl)propyl]-3-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}-1H-indazole-5-carboxamide: An inhibitor of the TTK kinase domain.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(1-methylpiperidin-4-yl)oxyphenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-23-11-9-18(10-12-23)25-17-7-5-15(6-8-17)21-19(24)22-16-4-2-3-14(20)13-16/h2-8,13,18H,9-12H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZRKFHAHNCNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4485459.png)
![N-methyl-3-{[methyl(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4485463.png)

![N-butyl-2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4485489.png)
![N-cyclopropyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4485493.png)
![3-(1-{[3-(4-Ethoxyphenyl)-1H-pyrazol-4-YL]methyl}pyrrolidin-2-YL)-5-propyl-1,2-oxazole](/img/structure/B4485512.png)
![6-[(2-methoxyphenyl)methyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B4485522.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide](/img/structure/B4485523.png)
![1-ACETYL-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE](/img/structure/B4485525.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B4485526.png)
![3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B4485529.png)
![methyl 3-(benzylamino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B4485548.png)

